molecular formula C20H26N2O3 B5509105 N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide

Cat. No.: B5509105
M. Wt: 342.4 g/mol
InChI Key: GBOGAIPADMNUAG-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with N-[4-(diethylamino)-3-methylphenyl]amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing its binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Dimethylaminopyridine (DMAP): A catalyst used in similar synthetic reactions.

    Chloroquine: Shares structural features with the diethylamino group and aromatic rings.

    Amodiaquine: Another compound with a diethylamino group used in medicinal chemistry.

Uniqueness: N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual aromatic and amide functionalities make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-22(7-2)17-10-9-16(12-14(17)3)21-20(23)15-8-11-18(24-4)19(13-15)25-5/h8-13H,6-7H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGAIPADMNUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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